Superior Mouse Plasma Stability of Val-Ala vs. Val-Cit Dipeptide Linkers
A critical differentiator for Val-Ala-based linkers, including Azide-PEG4-Val-Ala-PAB, is their significantly enhanced stability in rodent plasma compared to the widely used Val-Cit dipeptide. This distinction is crucial for accurate preclinical evaluation, as Val-Cit linkers are known to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma [1]. A direct head-to-head study evaluating F16 antibody-drug conjugates with either Val-Ala or Val-Cit linkers demonstrated that the Val-Ala conjugate exhibited better in vivo performance [2]. While the Val-Cit linker shows a half-life of 240 min in human plasma [3], its instability in rodent models can confound efficacy and toxicity studies. Val-Ala linkers are reported to have high plasma stability, with a plasma half-life exceeding 120 hours , mitigating this major preclinical hurdle.
| Evidence Dimension | Plasma stability (in vivo performance surrogate) |
|---|---|
| Target Compound Data | F16-Val-Ala-MMAE ADC: 'better performance' in vivo [2]; Val-Ala linker plasma half-life >120 h |
| Comparator Or Baseline | F16-Val-Cit-MMAE ADC: inferior in vivo performance [2]; Val-Cit linker plasma half-life 240 min (human) [3] |
| Quantified Difference | Qualitative performance advantage for Val-Ala in rodent models; >120 h vs. 240 min plasma half-life baseline |
| Conditions | Non-internalizing F16 antibody-MMAE conjugates in mouse xenograft models [2]; In vitro plasma stability assays [REFS-3, REFS-4] |
Why This Matters
Selecting a Val-Ala over a Val-Cit linker can prevent spurious preclinical results due to rodent-specific plasma instability, enabling more reliable PK/PD modeling and translation.
- [1] Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates. MDPI Biomedicines. 2023; 11(11): 2998. View Source
- [2] Dal Corso A, Cazzamalli S, Gébleux R, Mattarella M, Neri D. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Bioconjug Chem. 2017;28(7):1826-1833. View Source
- [3] Iris Biotech. Enzymatically Cleavable Linkers Based on Val-Cit and Val-Ala. View Source
